![molecular formula C24H24ClN5O2 B3015088 3-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1185096-26-7](/img/structure/B3015088.png)

3-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

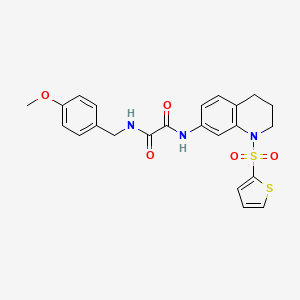

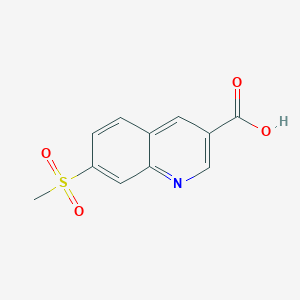

Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple rings and functional groups. An X-ray structure of a similar compound showed H-bonding between the carbonyl oxygen of the drug and Tyr55 and His117 in the ‘oxyanion hole’ of the enzyme, with the piperazine bridging unit providing the correct twist to allow the terminal benzene ring to occupy the lipophilic pocket and align with Phe311 .Wissenschaftliche Forschungsanwendungen

Alpha-1 Adrenoceptor Ligands

- This compound is part of a class of pyrimido[5,4-b]indole derivatives identified as potent and selective alpha-1 adrenoceptor ligands. These compounds have shown high affinity and selectivity for alpha-1 receptors over alpha-2, beta-2, and 5HT1A receptors, indicating potential therapeutic applications (Russo et al., 1991).

Ligands for Cloned α1-Adrenoceptor Subtypes

- Another study reported the synthesis of similar compounds tested for affinity towards cloned α1A, α1B, and α1D adrenergic receptors subtypes. Some of these compounds exhibited good affinity and selectivity for the α1D-adrenoceptor subtype (Romeo et al., 2001).

Dopamine D4 Selective Antagonist

- The compound has been studied as a dopamine D4 selective antagonist, potentially useful in treating schizophrenia without the extrapyramidal side effects commonly observed with classical antipsychotic agents. Its metabolism in rats, monkeys, and humans has been investigated, revealing major metabolic pathways (Zhang et al., 2000).

Cytotoxic Agents in Cancer Cell Lines

- Derivatives of this compound have been synthesized and evaluated for cytotoxic activity against human tumor cell lines. Some derivatives demonstrated significant cytotoxicity, indicating potential as anticancer agents (Akkoç et al., 2012).

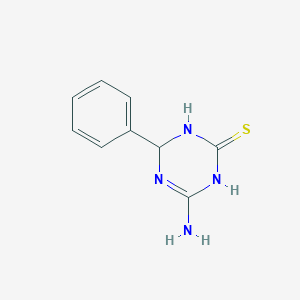

Antimicrobial Activities

- Another study synthesized novel 1,2,4-triazole derivatives of this compound and screened them for antimicrobial activities. Some derivatives exhibited good or moderate activities against test microorganisms, suggesting their potential in antimicrobial applications (Bektaş et al., 2007).

Anticonvulsant and Antimicrobial Activities

- A study focused on synthesizing derivatives for evaluating their anticonvulsant and antimicrobial activities. Certain derivatives showed promising results in these areas, indicating their potential therapeutic applications (Aytemir et al., 2004).

Anti-inflammatory Activities

- In a study, novel derivatives were synthesized and evaluated for anti-inflammatory activity. Some showed significant activity in this regard, suggesting their use in anti-inflammatory therapies (Koksal et al., 2013).

Wirkmechanismus

Target of Action

The primary target of this compound is the 17-beta-hydroxysteroid dehydrogenase type 5 (AKR1C3) . AKR1C3 is an aldo-keto reductase enzyme that plays a crucial role in hormone biosynthesis and metabolism .

Mode of Action

The compound acts as a potent and isoform-selective inhibitor of AKR1C3 . The structure-activity relationships are consistent with an X-ray structure of a representative compound bound in the AKR1C3 active site . The compound forms a hydrogen bond between the carbonyl oxygen of the drug and Tyr55 and His117 in the ‘oxyanion hole’ of the enzyme . The piperazine bridging unit provides the correct twist to allow the terminal benzene ring to occupy the lipophilic pocket and align with Phe311 .

Biochemical Pathways

The inhibition of AKR1C3 by this compound affects the biosynthesis and metabolism of hormones . AKR1C3 is involved in the conversion of aldo-keto reductase substrates, which include a wide variety of endogenous compounds such as steroids, prostaglandins, and lipids .

Pharmacokinetics

The compound’s potent inhibitory activity against akr1c3 suggests that it may have favorable bioavailability .

Result of Action

The inhibition of AKR1C3 by this compound can potentially disrupt hormone biosynthesis and metabolism . This disruption can lead to various molecular and cellular effects, depending on the specific hormones affected .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, as it is shipped at ambient temperature . Additionally, the compound’s action can be influenced by the cellular environment, including the presence of other molecules and the pH of the environment .

Eigenschaften

IUPAC Name |

3-[3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24ClN5O2/c1-16-5-6-20-19(13-16)22-23(27-20)24(32)30(15-26-22)8-7-21(31)29-11-9-28(10-12-29)18-4-2-3-17(25)14-18/h2-6,13-15,27H,7-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRLRPYGOTPLNQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-4-phenyloxane-4-carboxamide](/img/structure/B3015005.png)

![Methyl (E)-4-[(3R,4R)-3-methoxy-4-[(4-methyl-1,3-thiazole-5-carbonyl)amino]pyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B3015008.png)

![8-(sec-butyl)-3-(2-chlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3015010.png)

![Methyl 2-(1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3015014.png)

![2,6-difluoro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3015020.png)

![6-Azaspiro[4.5]dec-8-ene;hydrochloride](/img/structure/B3015024.png)